molecular formula C16H13N3O2 B2384064 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide CAS No. 888473-40-3

2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide

Cat. No.: B2384064
CAS No.: 888473-40-3
M. Wt: 279.299
InChI Key: QAINWRUZZWOIOA-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

Target of Action

Similar compounds have shown activity againstStaphylococcus aureus and Methicillin-resistant S. aureus (MRSA) . These compounds have also been assessed for their ability to bind long RSH (RelA/SpoT homolog) proteins .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the polymerization of tubulin , which is a crucial process in cell division. This suggests that 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide may interact with its targets to disrupt key cellular processes.

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may impact the cell cycle and cellular division processes

Result of Action

Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1H-indole-3-carboxaldehyde and pyridine-4-methylamine.

    Condensation Reaction: The 1H-indole-3-carboxaldehyde is reacted with pyridine-4-methylamine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, palladium on carbon.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Antimicrobial Activity: The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains.

    Neuropharmacology: It is investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)quinazolin-4(3H)-one: Known for its antimicrobial and anticancer properties.

    2-(1H-indol-3-yl)acetamide: Studied for its neuroprotective effects.

    2-(1H-indol-3-yl)-1H-benzo[d]imidazole: Exhibits significant antimicrobial activity.

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide is unique due to its dual functional groups (indole and pyridine) that contribute to its diverse biological activities. Its ability to inhibit multiple enzymes and modulate various biological pathways makes it a versatile compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-15(13-10-18-14-4-2-1-3-12(13)14)16(21)19-9-11-5-7-17-8-6-11/h1-8,10,18H,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAINWRUZZWOIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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